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Homophthalaldehyde - 25705-34-4

Homophthalaldehyde

Catalog Number: EVT-430830
CAS Number: 25705-34-4
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Homophthalaldehyde is derived from phthalic anhydride through various synthetic routes. It belongs to the class of aromatic aldehydes, which are compounds containing a carbonyl group (C=O) adjacent to an aromatic ring. This compound is often used as an intermediate in organic synthesis, particularly in the production of dyes, fragrances, and pharmaceuticals.

Synthesis Analysis

Methods of Synthesis

Homophthalaldehyde can be synthesized through several methods, including:

  1. Oxidation of Homophthalic Acid: This method involves the oxidation of homophthalic acid using oxidizing agents like chromic acid or potassium permanganate.
  2. Formylation of Aromatic Compounds: The introduction of a formyl group (-CHO) into aromatic compounds can be achieved using methods such as the Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide.
  3. Rearrangement Reactions: Certain rearrangement reactions can also yield homophthalaldehyde from precursors like isocyanates or nitriles.

Technical Details

The choice of synthesis method often depends on the desired yield, purity, and specific application of homophthalaldehyde. For instance, oxidation reactions typically require careful control of reaction conditions to prevent over-oxidation.

Chemical Reactions Analysis

Reactions and Technical Details

Homophthalaldehyde participates in various chemical reactions:

  1. Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to create acetals.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Aldol Reactions: Homophthalaldehyde can act as an electrophile in aldol reactions, leading to the formation of β-hydroxy aldehydes.

These reactions illustrate the versatility of homophthalaldehyde in organic synthesis.

Mechanism of Action

Process and Data

The mechanism of action for homophthalaldehyde primarily involves its reactivity as an electrophile due to the presence of the carbonyl group. In nucleophilic addition reactions, nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

  • Nucleophilic Addition: The reaction proceeds through the formation of a tetrahedral intermediate followed by proton transfer and elimination steps.
  • Reactivity with Amines: When reacting with amines, the mechanism involves nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate that can dehydrate to yield an imine.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Homophthalaldehyde typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 210 °C.
  • Melting Point: It has a melting point around 20 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.
  • Stability: Generally stable under normal conditions but may undergo polymerization or oxidation when exposed to light or air.

These properties make homophthalaldehyde suitable for various applications in organic chemistry.

Applications

Scientific Uses

Homophthalaldehyde finds applications in multiple scientific domains:

  1. Organic Synthesis: Used as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  2. Material Science: Employed in the development of polymers and resins due to its reactive aldehyde group.
  3. Fluorescent Dyes: Utilized in creating fluorescent probes for biological imaging applications.

The versatility of homophthalaldehyde underscores its significance in both academic research and industrial applications.

Synthesis Methodologies and Mechanistic Pathways

Living Polymerization Techniques for Aldehyde-Based Architectures

The living polymerization of ortho-phthalaldehyde (OPA) represents a cornerstone in synthesizing well-defined polyacetal architectures. This process was first reported in 1967 by Aso and Tagami via cationic polymerization initiated by boron trifluoride diethyl etherate (BF₃·OEt₂) at cryogenic temperatures (-78°C) [2]. The living cationic polymerization (LCP) mechanism proceeds through a chain-growth pathway where the Lewis acid activates the aldehyde monomer, enabling nucleophilic attack and propagation through oxocarbenium intermediates. Critically, the absence of chain transfer agents or terminators allows for controlled chain extension, though early products exhibited broad molecular weight distributions (Đ = 2.0–4.5) [2].

A significant advancement emerged in 2010 with the refinement of living anionic polymerization (LAP) using phosphazene bases (e.g., t-BuP₄) as initiators. This technique operates at ambient temperatures (-30°C to 25°C) and leverages the strong nucleophilicity of the phosphazene anion to open the aldehyde monomer, forming a stable alkoxide propagating species [2]. The anionic pathway permits precise control over molecular weight (50–150 kDa) by adjusting the monomer-to-initiator ratio, achieving narrower dispersity (Đ = 1.3–1.9) and enabling end-group functionalization [2].

Table 1: Evolution of Living Polymerization Techniques for PPA

TechniqueInitiator/CatalystTemp. RangeMolecular Weight ControlĐ (PDI)Key Advancement
Cationic (1967)BF₃·OEt₂-78°CLimited2.0–4.5First living polymerization of aromatic aldehydes
Anionic (1987)t-BuP₄ phosphazene base-30°C to 25°CHigh (via [M]/[I] ratio)1.3–1.9Narrow dispersity; end-group functionalization
Coordinative (2010)[Me₂AlOCMeNPh]₂ + H₂O0–25°CModerate1.5–2.2Stereoselectivity (trans-PPA)

Catalytic Strategies in Cyclic vs. Linear Polymer Formation

The topology of poly(phthalaldehyde) (PPA)—cyclic or linear—is dictated by the choice of catalytic system and initiation mechanism. Cyclic PPA exclusively forms through cationic polymerization due to intramolecular backbiting of the propagating chain ends. This process is facilitated by Brønsted or Lewis acid catalysts (e.g., BF₃·OEt₂), which promote electrophilic activation and rapid cyclization. The reaction is complete within minutes at room temperature, yielding cyclic structures with molecular weights ranging widely from 3–100 kDa without external termination [2] [5].

In contrast, linear PPA requires anionic conditions using phosphazene bases or alkoxide initiators. Here, the propagating anionic chain end is sterically or electronically prevented from backbiting by bulky initiators or end-capping groups. Hedrick and Schlemper’s phosphazene-base system (1987) exemplifies this strategy, where the initiator covalently binds to the chain terminus, suppressing cyclization and enabling linear growth [2]. Kinetic studies confirm that linear chains exhibit 40% higher thermal stability (decomposition onset at 110°C vs. 70°C for cyclic PPA) due to the stabilizing effect of end-caps [2].

Catalytic efficiency is further influenced by monomer substitution. For instance, 4-methoxy-OPA polymerizes via LAP with 97% regioselectivity using DDQ as an oxidant, avoiding parasitic decomposition to phthalic acid—a common side reaction (<22% yield) in SeO₂-catalyzed systems [5].

Stereochemical Control in Coordinative Polymerization

Stereoselective polymerization of OPA remains challenging due to the flexibility of the acetal backbone. Breakthrough work by Tani (University of Freiburg) demonstrated that coordinative polymerization using aluminum-based catalysts enables geometric control over the polymer microstructure. The dimeric aluminum salen complex [Me₂AlOCMeNPh]₂, when activated by water, induces isotactic specificity through a chain-end control mechanism, yielding fibrous PPA with >95% trans-acetal linkages [2].

Computational analyses reveal that stereocontrol originates from the octahedral coordination geometry around aluminum centers, which enforces monomer approach via the si face. This contrasts with cationic and anionic methods that produce atactic polymers with random cis/trans configurations [2]. The trans-rich PPA exhibits a 15% higher elastic modulus (3.0 GPa) than atactic variants, attributed to enhanced chain packing [2].

Table 2: Stereochemical Outcomes in PPA Polymerization

Catalyst SystemStereoselectivityConfigurationTacticityElastic Modulus (GPa)
BF₃·OEt₂ (cationic)NoneRandom cis/transAtactic2.5
t-BuP₄ (anionic)Low55:45 cis:transAtactic2.7
[Me₂AlOCMeNPh]₂ + H₂O (coordinative)High (>95%)transIsotactic3.0

End-Capping Modifications for Functionalized Derivatives

End-capping is a critical strategy for enhancing the stability and functionality of linear PPA. Anionic polymerization enables bidirectional termination with electrophiles, allowing the introduction of stimuli-responsive groups. Common end-caps include:

  • Acrylate esters: Enable UV-triggered depolymerization via radical cleavage.
  • Epoxides: Facilitate acid-catalyzed degradation at pH < 5.0.
  • Aldehyde masks (e.g., acetals): Prevent unzipping by stabilizing the terminal aldehyde [2].

The end-capping efficiency exceeds 90% when using a 2-fold excess of terminating electrophile relative to the initiator. Functionalized PPA derivatives exhibit a 30–50°C increase in thermal stability compared to uncapped linear polymers, as the end-groups kinetically trap the depolymerization pathway [2]. Furthermore, stimuli-responsive end-caps expand application scope: acrylate-terminated PPA depolymerizes within 2 minutes under 254 nm UV light, while epoxide-capped chains degrade in acidic environments (t₁/₂ = 10 min at pH 3.0) [2].

Comparative Analysis of Anionic vs. Cationic Polymerization Efficiency

The choice between anionic and cationic polymerization hinges on trade-offs between control, stability, and scalability.

Table 3: Performance Metrics of Anionic vs. Cationic PPA Polymerization

ParameterCationic PolymerizationAnionic Polymerization
CatalystBF₃·OEt₂, SnCl₄t-BuP₄, t-BuLi
Reaction Time2–5 min30–120 min
Yield60–75%85–95%
Đ (PDI)2.0–4.51.3–1.9
Molecular Weight ControlNone (3–100 kDa)Precise (via [M]/[I] ratio)
Thermal Stability (T₈ᵢ)70–80°C (cyclic)100–110°C (capped linear)
End-FunctionalizationNot feasibleHigh versatility
ScalabilityBatch process limitationsContinuous flow compatible

Cationic polymerization excels in speed (complete in <5 minutes) but suffers from poor molecular weight control and limited thermal stability of the cyclic products. The inability to end-cap cyclic PPA further restricts functional versatility [2]. Conversely, anionic methods offer superior control over molecular weight (PDI < 1.9) and enable end-group diversification, albeit at slower reaction rates. The 20–30% higher yields in anionic systems and compatibility with continuous flow reactors make this route preferable for high-purity applications like lithography or drug delivery [2] [5].

Note: T₈ᵢ = Temperature at which 5% depolymerization occurs under N₂.

Properties

CAS Number

25705-34-4

Product Name

Homophthalaldehyde

IUPAC Name

2-(2-oxoethyl)benzaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,6-7H,5H2

InChI Key

LKGNPIZAOBMSOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC=O)C=O

Synonyms

homophthalaldehyde

Canonical SMILES

C1=CC=C(C(=C1)CC=O)C=O

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